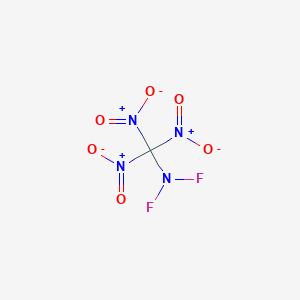

(Difluoroamino)trinitromethane

Description

Contextualization within Halogenated Nitroalkanes and Energetic Material Chemistry

(Difluoroamino)trinitromethane is a member of the halogenated nitroalkanes, a class of organic compounds characterized by the presence of both a halogen and a nitro group attached to an alkane framework. Specifically, it is a derivative of methane (B114726) where three hydrogen atoms are replaced by nitro groups (NO₂) and one is replaced by a difluoroamino group (NF₂). butlerov.com The introduction of the difluoroamino group is a key feature, as compounds with this functional group are known to have enhanced energy levels and can act as potent oxidizers in solid propellants. mdpi.com The N-F bond in the difluoroamino group is noted for its higher reactivity compared to the C-F bond. mdpi.com

The molecule's structure, featuring a central carbon atom bonded to three nitro groups and one difluoroamino group, places it firmly in the category of high-energy density materials (HEDMs). uni-bayreuth.de HEDMs are compounds that store large amounts of chemical energy in a small volume. uni-bayreuth.de The high density of energetic groups (both NO₂ and NF₂) on a single carbon atom contributes to its potential as an energetic material. researchgate.net The study of such polynitro compounds is a significant area of research aimed at developing new explosives and propellants with superior performance characteristics, such as high detonation velocity and pressure. acs.orgacs.org Theoretical studies using quantum chemical calculations, like the Becke-Lee-Yang-Parr method of density functional theory (DFT), have been employed to optimize the geometry of the this compound molecule and calculate its vibrational spectra to understand its properties. butlerov.com

Historical Perspectives on the Development of Trinitromethane (B1605510) Derivatives

The development of this compound is built upon the foundational chemistry of trinitromethane, also known as nitroform. wikipedia.org Nitroform, HC(NO₂)₃, was first obtained as its ammonium (B1175870) salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov. wikipedia.org A significant advancement came in 1900 with the discovery that nitroform could be synthesized from the reaction of acetylene (B1199291) with anhydrous nitric acid, a method that became an industrial standard. wikipedia.orggoogleapis.com

Trinitromethane itself is a powerful oxidizer and a highly acidic methane derivative. wikipedia.org Its derivatives, often referred to as trinitromethanes, have long been a subject of interest in energetic materials research. uni-muenchen.de Early studies highlighted the pseudohalogen character of the trinitromethyl group [C(NO₂)₃], meaning its chemical behavior resembles that of the halogens. uni-muenchen.de This led to the synthesis and study of various α-halogen derivatives of trinitromethane. uni-muenchen.de The exploration of trinitromethane derivatives has been a continuous effort to create novel compounds with tailored properties for applications in explosives and propellants. rsc.orgbibliotekanauki.pl The synthesis of this compound represents a more modern extension of this historical trend, incorporating fluorine chemistry into the well-established field of polynitroalkanes. lookchem.com

Contemporary Significance in High-Energy Density Compound Research

Current research often involves computational and theoretical methods to predict the properties of these complex molecules. butlerov.comresearchgate.net Quantum chemical calculations are used to determine key thermochemical properties like the heat of formation (HOF), which is a critical indicator of a compound's energy content and essential for predicting detonation performance. acs.orgnih.gov For instance, theoretical studies have been conducted to calculate the force fields and frequencies of normal vibrations for F₂NC(NO₂)₃. butlerov.com The design of new high-energy-density materials often involves combining nitrogen-rich molecular structures with highly dense energetic substituents like the trinitromethyl and difluoroamino groups. researchgate.net The synthesis and characterization of compounds like this compound are part of a broader strategy to develop a new generation of fluorine- and oxygen-rich energetic materials with superior performance for various applications. researchgate.net

Structure

3D Structure

Properties

CAS No. |

157066-33-6 |

|---|---|

Molecular Formula |

CF2N4O6 |

Molecular Weight |

202.03 g/mol |

IUPAC Name |

N,N-difluoro-1,1,1-trinitromethanamine |

InChI |

InChI=1S/CF2N4O6/c2-4(3)1(5(8)9,6(10)11)7(12)13 |

InChI Key |

BYSCXXYPUILHSM-UHFFFAOYSA-N |

Canonical SMILES |

C(N(F)F)([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for Trinitromethane (B1605510) Derivatives

The primary precursor for the trinitromethane moiety is trinitromethane itself, also known as nitroform, or its corresponding anion, trinitromethanide. The synthesis of the difluoroamino component relies on the generation of difluoramine or related reagents capable of electrophilic amination.

Trinitromethane, CH(NO₂)₃, is a highly acidic polynitroalkane that serves as the foundational building block. Several classical and modern methods have been developed for its synthesis.

One of the earliest industrial-scale methods for producing nitroform involves the direct nitration of acetylene (B1199291). This process, often attributed to Shishkov, is a complex, multi-step reaction that proceeds through the vigorous oxidation and nitration of the acetylene molecule.

The reaction is typically conducted by bubbling acetylene gas through highly concentrated (90-98%) or fuming nitric acid. The presence of a mercury(II) salt, such as mercuric nitrate, is often employed as a catalyst to facilitate the initial hydration and nitration steps. The process is highly exothermic and requires stringent temperature control to manage the evolution of gaseous byproducts and maintain a safe reaction profile. Yields are variable and depend heavily on the precise control of reaction parameters.

| Parameter | Description |

|---|---|

| Substrate | Acetylene (C₂H₂) |

| Nitrating Agent | Concentrated or fuming Nitric Acid (HNO₃) |

| Catalyst | Mercury(II) salts (e.g., Hg(NO₃)₂) |

| Temperature Control | Critical; reaction is highly exothermic |

| Typical Yield | ~30-40% |

An alternative synthesis route involves the oxidative nitration of isopropyl alcohol. This method is generally considered more manageable than the acetylene process. The reaction proceeds through the oxidation of the secondary alcohol to acetone (B3395972), which is then subjected to nitration and carbon-carbon bond cleavage.

The reaction with 90% nitric acid involves a complex series of steps, ultimately yielding trinitromethane. The process is initiated by the oxidation of isopropyl alcohol, followed by the nitration of the resulting intermediates. Careful management of temperature and the rate of addition of the alcohol to the acid is essential for achieving good yields and controlling the reaction's exothermicity.

| Parameter | Description |

|---|---|

| Substrate | Isopropyl Alcohol ((CH₃)₂CHOH) |

| Nitrating Agent | Concentrated Nitric Acid (e.g., 90% HNO₃) |

| Key Process | Oxidative nitration |

| Temperature | Typically maintained between 25-35°C |

| Typical Yield | Reported up to 55-60% based on the alcohol |

A common and high-yielding laboratory-scale synthesis of nitroform involves the controlled basic hydrolysis of tetranitromethane. Tetranitromethane reacts with a variety of bases, such as potassium hydroxide (B78521) or aqueous ammonia, to yield the corresponding salt of trinitromethane (the trinitromethanide anion).

The reaction proceeds in two distinct steps:

Salt Formation: C(NO₂)₄ + 2 KOH → K⁺[C(NO₂)₃]⁻ + KNO₃ + H₂O

Acidification: K⁺[C(NO₂)₃]⁻ + H₂SO₄ → CH(NO₂)₃ + KHSO₄

In the first step, one nitro group is displaced, forming the stable trinitromethanide anion. The resulting salt, such as potassium trinitromethanide, is often isolated as a stable solid. In the second step, the salt is carefully acidified with a strong, non-oxidizing acid like sulfuric acid. The free nitroform, which is a strong acid itself, is liberated and can be extracted into an organic solvent. This method is favored for its high purity and yield.

| Parameter | Description |

|---|---|

| Substrate | Tetranitromethane (C(NO₂)₄) |

| Base for Hydrolysis | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), or Ammonia (NH₃) |

| Intermediate | Trinitromethanide salt (e.g., K⁺[C(NO₂)₃]⁻) |

| Acidification Agent | Concentrated Sulfuric Acid (H₂SO₄) |

| Typical Yield | >90% |

The nitration of simple ketones like acetone can also produce trinitromethane. This reaction involves the use of powerful nitrating agents, such as a mixture of concentrated nitric and sulfuric acids (mixed acid), which generates the highly electrophilic nitronium ion (NO₂⁺).

The mechanism is complex, involving C-C bond cleavage akin to a haloform reaction. The methyl group of acetone is sequentially nitrated, and the resulting trinitroacetyl intermediate undergoes cleavage to form the trinitromethanide anion and an acetyl cation, which is subsequently oxidized.

CH₃COCH₃ + HNO₃/H₂SO₄ → [C(NO₂)₃]⁻ + other products → CH(NO₂)₃

This method offers a pathway from inexpensive starting materials, but controlling the reaction to prevent complete oxidation and maximize the yield of the desired product can be challenging.

| Parameter | Description |

|---|---|

| Substrate | Acetone (CH₃COCH₃) |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) |

| Key Mechanism | Nitrative C-C bond cleavage |

| Reaction Control | Requires careful control of temperature and reagent ratios |

| Typical Yield | Variable; generally lower than the hydrolysis of tetranitromethane |

Difluoramine (HNF₂) is a key reagent for introducing the NF₂ group. Due to its instability, it is typically generated in situ or used immediately after preparation. A common method for its synthesis involves the controlled reaction of aqueous urea (B33335) with elemental fluorine gas.

(NH₂)₂CO + 2 F₂ → HNF₂ + byproducts

This reaction must be performed at low temperatures (e.g., 0-5°C) to control the high reactivity of fluorine and minimize the formation of byproducts like nitrogen trifluoride (NF₃).

Due to the challenges of handling gaseous difluoramine, more stable, solid "carrier" reagents have been developed. These compounds can deliver the NF₂ group in a more controlled manner. Examples include N,N-difluorourea and N,N-difluoroaminosulfonic acid. N,N-difluorourea, for instance, can be synthesized by the fluorination of urea under specific conditions and serves as a storable source of the difluoroamino moiety for subsequent electrophilic amination reactions.

| Method/Reagent | Reactants | Conditions | Product Form |

|---|---|---|---|

| Difluoramine Synthesis | Urea ((NH₂)₂CO) + Fluorine (F₂) | Aqueous solution, low temperature (0-5°C) | Unstable gas (HNF₂), used in situ |

| N,N-Difluorourea (Carrier) | Urea + Fluorine | Controlled fluorination | More stable solid reagent (H₂NCONF₂) |

| N,N-Difluoroaminosulfonic Acid (Carrier) | Sulfamic acid + Fluorine | Fluorination of sulfamic acid or its salts | More stable solid reagent (HSO₃NF₂) |

Synthesis of Trinitromethane (Nitroform)

Advanced Synthetic Approaches to the (Difluoroamino)trinitromethane Moiety

The synthesis of molecules containing the difluoroamino (NF₂) group, particularly when attached to an electron-deficient carbon center like in this compound, is a significant challenge in energetic materials chemistry. Several advanced methodologies have been explored to construct this unique structural feature.

Direct Fluorination of Amine Derivatives

Direct fluorination involves the reaction of an amine precursor with elemental fluorine (F₂), typically diluted with an inert gas like nitrogen. beilstein-journals.org This method is a powerful tool for creating N-F bonds and has been successfully applied to prepare a variety of N-F compounds, including N-fluorosultams and N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org The process is often conducted at low temperatures, such as -40 °C, to control the high exothermicity of the reaction. beilstein-journals.orgsocietechimiquedefrance.fr

In the context of energetic materials, direct fluorination of amine derivatives containing energetic pendant groups is a recognized strategy for synthesizing neopentyl difluoroamino compounds. google.com This approach offers a route to stabilize the NF₂ group through steric hindrance, which helps prevent the unwanted liberation of hydrogen fluoride (B91410) (HF). google.com While conceptually straightforward, the application of direct fluorination to synthesize this compound would require a suitable amine precursor, such as aminotrinitromethane. The extreme reactivity of both the fluorine gas and the highly nitrated substrate presents substantial safety and selectivity challenges.

| Fluorinating Agent | Typical Conditions | Substrate Type | Key Challenge | Reference |

| 10% F₂ in N₂ | Low Temperature (-40 °C) | Amines, Sulfonimides | High reactivity and exothermicity | beilstein-journals.org |

| Elemental Fluorine | Gas Phase, Room Temp. | Polymers, Blocked Amines | Surface-only modification, safety | societechimiquedefrance.frgoogle.com |

Reactions Involving N,N-Difluoro-O-fluorosulfonyl-hydroxylamine with Nitro Compounds

A more refined approach for introducing the difluoroamino group involves the use of specific difluoraminating reagents. One such reagent is O-fluorosulfonyl-N,N-difluorohydroxylamine (F₂NOSO₂F). researchgate.net This compound has been effectively used to synthesize N-difluoroaminonitroazoles by reacting it with N-unsubstituted nitroazoles. researchgate.net

This methodology operates through the electrophilic transfer of the NF₂ group to a nucleophilic nitrogen atom on the azole ring. The reaction's success with nitro-substituted azoles suggests its potential applicability for the synthesis of this compound. researchgate.net The presumed pathway would involve the reaction of the trinitromethanide anion (the conjugate base of trinitromethane, also known as nitroform) with F₂NOSO₂F. In this scenario, the carbanion would act as the nucleophile, attacking the electrophilic nitrogen of the reagent to form the C-N bond, yielding the target compound.

Electrophilic Difluoramination as a Transformation Pathway

Electrophilic difluoramination is a key transformation for the synthesis of organic difluoroamine (B82689) derivatives. researchgate.net This pathway involves the reaction of a nucleophile, typically a carbanion, with a reagent that can deliver an electrophilic "NF₂⁺" species. The synthesis of this compound can be envisioned via the electrophilic difluoramination of the trinitromethanide anion. researchgate.net

Kinetic studies on the thermal decomposition of various organic difluoroamine derivatives have been conducted to understand the influence of inductive and steric effects on their stability. researchgate.net Research has shown that sodium dinitroacetonitrile can undergo difluoramination in a 70.8% yield, demonstrating the viability of this reaction with highly nitrated carbanions. researchgate.net The trinitromethanide anion, being a stabilized carbanion, is a suitable candidate for this type of transformation. The reaction of the this compound anion itself with electrophiles is also a known transformation pathway for creating further derivatives. researchgate.net

Multi-step Synthetic Sequences and Challenges

The synthesis of complex energetic molecules like this compound is often not achievable in a single step and requires multi-step sequences. d-nb.info Such sequences present numerous challenges that can impact yield, purity, and safety. rsc.org

A primary challenge in multi-step synthesis is the management of functional group compatibility. youtube.com For instance, the order of introducing the nitro groups and the difluoroamino group is critical. Introducing the highly activating difluoroamino group early could complicate subsequent nitration steps, while late-stage difluoramination of the highly acidic and oxidizing trinitromethane poses its own set of reactivity and safety issues. libretexts.org

| Challenge | Description | Potential Mitigation | Reference |

| Reaction Sequencing | The order of introducing nitro and difluoroamino groups critically affects the outcome. | Strategic use of protecting groups; careful selection of reaction order. | youtube.comlibretexts.org |

| Intermediate Isolation | Intermediates may be highly energetic, unstable, and hazardous to handle. | Continuous flow synthesis to generate and use intermediates in situ. | d-nb.inforesearchgate.net |

| Solvent Compatibility | Different synthetic steps may require incompatible solvents, complicating the process. | Use of membrane separators; designing routes with compatible solvents. | d-nb.info |

| Safety | Handling highly energetic materials and reagents (e.g., F₂) poses significant risks. | Use of microfluidics and flow chemistry to minimize quantities and improve control. | fraunhofer.dechimia.ch |

Handling and Isolation of Reactive Chemical Intermediates

The synthesis of this compound inherently involves the formation and handling of reactive intermediates. slideshare.net These are typically short-lived, high-energy species that can be difficult to isolate and characterize. unacademy.com In the context of energetic materials synthesis, these intermediates, such as nitrated carbanions or unstable N-F compounds, can be particularly hazardous.

The trinitromethanide anion, a key intermediate in several potential synthetic routes, is a stable carbanion but is part of a highly oxidizing system. Other potential intermediates in difluoramination reactions can be even more transient and reactive. The presence of these species must often be inferred through methods like chemical trapping or advanced spectroscopic techniques under specialized conditions, such as low temperatures. unacademy.com

Given the hazards, modern synthetic strategies increasingly favor processes that avoid the isolation of dangerous intermediates. chimia.ch Continuous flow technology is particularly valuable in this regard. researchgate.netnih.gov By using miniaturized flow reactors, reactive intermediates can be generated on-demand and immediately consumed in a subsequent reaction step. chimia.ch This approach minimizes the quantity of hazardous material present at any given time, significantly enhances safety, and allows for better control over highly exothermic reactions. researchgate.net

Molecular Structure and Bonding Characteristics

Quantum Chemical Investigations of Molecular Geometry

Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in elucidating the molecular geometry of (Difluoroamino)trinitromethane. These theoretical studies provide insights into the molecule's conformational landscapes and the spatial arrangement of its constituent atoms.

The conformational landscape of this compound is primarily defined by the rotation around the C-N bonds. The central carbon atom is bonded to a difluoroamino group (-NF₂) and three nitro groups (-NO₂). The rotation of these groups relative to each other gives rise to various conformers with different energy levels.

Theoretical calculations provide valuable predictions of the bond angles and lengths within the this compound molecule. These parameters are crucial for understanding the molecule's stability and reactivity. Based on studies of analogous compounds, the following trends can be anticipated:

C-N Bonds: The bond lengths of the C-NO₂ bonds are expected to be in the range of 1.50-1.55 Å, which is typical for C-N single bonds in polynitroalkanes. The C-NF₂ bond length is also predicted to be in a similar range.

N-O and N-F Bonds: The N-O bond lengths within the nitro groups are anticipated to be around 1.20-1.25 Å, indicative of significant double bond character. The N-F bond lengths in the difluoroamino group are expected to be approximately 1.40 Å.

Bond Angles: The O-N-O bond angles in the nitro groups are predicted to be close to 125°, while the C-N-O angles will be smaller. The F-N-F bond angle in the difluoroamino group is expected to be around 102-104°, consistent with a pyramidal geometry at the nitrogen atom. The tetrahedral arrangement around the central carbon atom will be distorted due to the steric bulk of the substituents.

| Bond | Predicted Length (Å) |

|---|---|

| C-NO₂ | 1.50 - 1.55 |

| C-NF₂ | 1.50 - 1.55 |

| N-O | 1.20 - 1.25 |

| N-F | ~1.40 |

| Angle | Predicted Angle (°) |

|---|---|

| O-N-O | ~125 |

| F-N-F | 102 - 104 |

Crystallographic Studies

While no specific single-crystal X-ray diffraction data for this compound is publicly available, analysis of related structures provides valuable insights into its potential crystal packing and intermolecular interactions.

Crystallographic studies on compounds containing the (difluoroamino)dinitromethyl [C(NF₂)(NO₂)₂] and trinitromethyl [C(NO₂)₃] groups reveal key structural features. For instance, in pyrazole-tetrazole hybrids functionalized with these groups, the crystal structures have been determined by X-ray diffraction, confirming the molecular geometries predicted by theoretical calculations. researchgate.net These studies show that the presence of multiple nitro groups and a difluoroamino group leads to high crystal densities, a desirable characteristic for energetic materials. researchgate.net

Analysis of related compounds indicates that intermolecular interactions such as halogen bonds (F···O) and pnictogen bonds (N···O) are likely to play a significant role in the crystal packing. researchgate.net These interactions, along with van der Waals forces, contribute to a tightly packed crystal lattice, which is consistent with the high densities observed in analogous energetic materials. The electrostatic potential on the molecular surface, characterized by positive regions near the nitro groups and negative regions around the fluorine and oxygen atoms, will govern the nature and directionality of these intermolecular contacts. nih.gov

Electronic Structure and Chemical Bonding Analysis

Computational studies on similar energetic molecules show that the introduction of fluorine-containing groups like -NF₂ significantly influences the electronic properties. researchgate.net The high electronegativity of fluorine and the nitro groups leads to a significant positive electrostatic potential on the central carbon atom and the nitrogen atoms of the nitro groups. This electronic distribution is a key factor in the high energy content of such molecules.

Characterization of Carbon-Nitrogen and Nitrogen-Fluorine Bonds

The bonding within this compound is defined by the nature of its Carbon-Nitrogen (C-N) and Nitrogen-Fluorine (N-F) bonds.

Carbon-Nitrogen (C-N) Bonds: The molecule contains two types of C-N bonds: one connecting the central carbon to the nitrogen of the difluoroamino group (C-NF) and three connecting it to the nitrogen atoms of the nitro groups (C-NO). Carbon-nitrogen bond lengths can vary significantly depending on the bonding environment, ranging from approximately 147.9 pm for simple amines to 147.5 pm in compounds like nitromethane wikipedia.org. Given the high degree of substitution and the strong electron-withdrawing nature of the attached groups in this compound, the C-N bonds are expected to be highly polarized towards the nitrogen atoms wikipedia.org. The C-NO bonds in the trinitromethyl moiety are likely to have lengths comparable to those in other polynitroalkanes.

Nitrogen-Fluorine (N-F) Bonds: The N-F bonds within the difluoroamino group are characterized by their high polarity and strength, owing to the significant difference in electronegativity between nitrogen (3.04) and fluorine (4.0) wikipedia.orgwikipedia.org. The carbon-fluorine bond is often labeled the "strongest in organic chemistry," and while this is an N-F bond, the high bond dissociation energy is a shared characteristic of bonds involving fluorine wikipedia.org. The typical N-F single bond length is around 137 pm, as seen in nitrogen trifluoride (NF₃) wiredchemist.com. However, it has been noted that experimentally determined N-F bond lengths can be greater than the sum of the covalent radii of nitrogen and fluorine due to repulsion between the bond pairs of the small, electron-dense atoms doubtnut.com.

| Bond Type | Typical Bond Length (pm) | Reference Compound |

|---|---|---|

| C-N (amine) | 147.9 | Simple amines wikipedia.org |

| C-N (nitro) | 147.5 | Nitromethane wikipedia.org |

| N-F | 137 | Nitrogen trifluoride wiredchemist.com |

Inductive and Resonance Effects of Nitro and Difluoroamino Groups

The electronic properties of this compound are dominated by the powerful electron-withdrawing effects of its substituents.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It reduces the electron density of the molecular framework through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of pi-electrons) nih.gov. This strong electron-withdrawing capability significantly influences the reactivity and stability of the molecule nih.gov.

Difluoroamino Group (-NF₂): The difluoroamino group is also strongly electron-withdrawing, primarily due to the intense inductive effect of the two highly electronegative fluorine atoms. Fluorine's high electronegativity polarizes the N-F bonds, which in turn draws electron density away from the nitrogen atom and, subsequently, from the central carbon atom wikipedia.org.

Theoretical Concepts in Anionic Forms (e.g., Y-aromaticity of Trinitromethanide)

While this compound is a neutral molecule, understanding the anionic form of the closely related compound trinitromethane (B1605510), HC(NO₂)₃, provides insight into the electronic properties of the C(NO₂)₃ moiety. The conjugate base of trinitromethane is the trinitromethanide anion, [C(NO₂)₃]⁻ wikipedia.org. This anion is remarkably stable, a property attributed in part to a controversial electronic stabilization concept known as Y-aromaticity stackexchange.comechemi.com.

Y-aromaticity is a theoretical concept used to explain the enhanced stability of certain Y-shaped, planar molecules with a delocalized system of 6 or (4n+2) π-electrons stackexchange.comchemrxiv.org. Unlike traditional aromaticity, which occurs in cyclic systems, Y-aromaticity applies to acyclic structures with a central atom bonded to three substituents, allowing for extensive resonance delocalization echemi.com.

In the case of the trinitromethanide anion, the central carbon atom and the three nitrogen atoms lie in a plane, with the negative charge delocalized over all three nitro groups through resonance. This extensive delocalization gives the C-N bonds partial double-bond character and contributes to the anion's significant stability wikipedia.orgstackexchange.com. Although the concept of Y-aromaticity is not universally accepted and remains a subject of debate among chemists, it is often invoked to rationalize the extraordinary stability of ions like the guanidinium cation and the trinitromethanide anion stackexchange.comechemi.com. The principles of charge delocalization seen in the trinitromethanide anion are relevant to understanding the electronic distribution within the trinitromethyl portion of this compound.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is fundamental to understanding the bonding and functional groups within (Difluoroamino)trinitromethane.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared light. eag.cominnovatechlabs.com In the analysis of this compound, FTIR spectra reveal key absorption bands corresponding to the vibrational modes of its constituent parts. Specifically, strong absorptions are anticipated for the N-F bonds within the difluoroamino group and for the C-N and N-O bonds of the trinitromethyl group. mdpi.com While detailed experimental spectra for this compound are not extensively published, computational studies and data from related structures provide insight into the expected spectral features. A characteristic peak for C-N bond vibrations is typically observed around 800 cm⁻¹. mdpi.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1600 | Asymmetric NO₂ stretching |

| ~1300 | Symmetric NO₂ stretching |

| 1050 - 950 | N-F stretching |

| ~800 | C-N stretching |

This table is based on computational predictions and data from analogous compounds.

Raman spectroscopy, a technique that relies on the inelastic scattering of monochromatic light, offers complementary information to FTIR. upmc.frriverd.com It is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, strong Raman signals are expected for the symmetric stretching modes of the nitro (NO₂) groups and the carbon-nitrogen (C-N) bonds. As water is a weak Raman scatterer, this technique is well-suited for analyses in aqueous environments. europeanpharmaceuticalreview.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, potentially allowing for the detection of single molecules. upmc.fr While specific SERS studies on this compound are not widely available, this method could theoretically provide enhanced sensitivity for its detection and structural analysis.

Computational methods are indispensable for the detailed interpretation of the vibrational spectra of complex molecules like this compound. arxiv.orgchimia.ch Techniques such as Density Functional Theory (DFT) are employed to calculate theoretical vibrational frequencies and intensities, which are then used to assign the bands observed in experimental FTIR and Raman spectra to specific molecular motions. chimia.chrsc.org These computational approaches are crucial for understanding the complex interplay of vibrational modes, such as the coupled asymmetric and symmetric stretches of the three NO₂ groups. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of atoms within a molecule.

Given that this compound contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct characterization.

¹³C NMR spectroscopy, however, is a key tool. The spectrum is expected to show a single, weak resonance for the central quaternary carbon atom. oregonstate.edu This signal is anticipated to appear at a significant downfield chemical shift, a consequence of the strong electron-withdrawing effects of the three attached nitro groups, which deshield the carbon nucleus. libretexts.org The chemical shift of this carbon provides direct evidence of the highly electron-deficient nature of the C(NO₂)₃ core.

Nitrogen-14 (¹⁴N) NMR spectroscopy is highly valuable for analyzing compounds with multiple nitrogen atoms in different chemical environments. nih.gov For this compound, distinct signals are expected for the nitrogen atoms of the nitro groups and the nitrogen of the difluoroamino group. mdpi.com The chemical shifts in ¹⁴N NMR are sensitive to the electronic structure and symmetry of the nitrogen environment. huji.ac.il

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. magritek.com In this compound, the two fluorine atoms of the NF₂ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this peak provides direct confirmation of the difluoroamino group's presence. colorado.edumdpi.com

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Insights |

|---|---|---|

| ¹³C | 150 - 120 | Indicates a highly electron-deficient quaternary carbon. |

| ¹⁴N | Two distinct regions | Differentiates the nitrogen environments of the NO₂ and NF₂ groups. |

| ¹⁹F | Characteristic for N-F compounds | Confirms the presence of the difluoroamino moiety. |

Note: The chemical shift ranges are estimations based on data from structurally similar compounds.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trinitromethyl |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Its application is critical in identifying and quantifying the chemical species present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. measurlabs.com Pyrolysis-GC-MS (Py-GC-MS) is a specific application where a sample is heated to decomposition to produce smaller molecules that are then separated and detected. measurlabs.comcsic.es This technique is particularly useful for the analysis of complex materials like energetic compounds.

In the context of materials related to this compound, Py-GC-MS has been employed to study the thermal decomposition products. For instance, in the analysis of boron/difluoroamino (B/NF2) composites, pyrolysis of the material at elevated temperatures, such as 300°C and 500°C, generates a range of volatile compounds. mdpi.com The pyrolysis products are then introduced into the GC-MS system for separation and identification. mdpi.com The GC is typically temperature-programmed to ensure the effective separation of the pyrolysis products over time. mdpi.comchromatographyonline.com The mass spectrometer then detects and identifies the separated components based on their mass spectra. measurlabs.com

A study on related energetic materials involved pyrolyzing samples at 300°C and analyzing the resulting volatile compounds. mdpi.com The GC-MS was operated in electron impact mode (70 eV) and scanned a mass-to-charge ratio (m/z) range of 10–550. mdpi.com This allowed for the identification of various decomposition products, including fluorinated compounds like fluoro(trinitro)methane (B157237). mdpi.com The data obtained from Py-GC-MS provides valuable insights into the decomposition pathways and thermal stability of energetic materials.

Table 1: Illustrative GC-MS Parameters for Pyrolysis Studies

| Parameter | Value |

| Pyrolysis Temperature | 300°C / 500°C |

| GC Column | Agilent DB-5MX or similar |

| Carrier Gas | Helium |

| GC Oven Program | Initial temp. 40°C (hold 2 min), ramp to 140°C at 10°C/min, then to 300°C at 20°C/min |

| MS Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range (m/z) | 10–550 |

This table represents typical parameters and may vary based on the specific instrumentation and analytical goals.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. irb.hrnih.gov This method is widely used for the analysis of various compounds in complex mixtures, including energetic materials. metrohm.comthermofisher.com

The process begins with the separation of the sample components using an HPLC system. nih.gov The choice of the column and mobile phase is crucial for achieving the desired separation. mdpi.com Following separation, the analyte is introduced into the mass spectrometer, where it is ionized. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which provides a high degree of certainty in compound identification and quantification. nih.govnih.gov

For the analysis of energetic materials, HPLC-MS/MS offers high sensitivity and selectivity, which is essential for detecting trace amounts of these compounds and their degradation products. thermofisher.comakjournals.com The development of an HPLC-MS/MS method involves optimizing several parameters, including the chromatographic conditions and the mass spectrometric settings, such as collision energies for fragmentation. mdpi.com The use of isotopically labeled internal standards is a common practice to ensure accurate quantification. nih.gov

Table 2: Typical HPLC-MS/MS Parameters for Energetic Material Analysis

| Parameter | Description |

| HPLC Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table provides a general overview; specific parameters are optimized for each analyte.

Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. polyu.edu.hk This separation, which occurs on a millisecond timescale, provides an additional dimension of separation to traditional mass spectrometry, aiding in the differentiation of isomers, including enantiomers. polyu.edu.hknih.gov

Chiral analysis by mass spectrometry has gained significant attention due to its speed, sensitivity, and specificity. researchgate.net While mass spectrometry itself is generally "blind" to chirality, coupling it with ion mobility allows for the separation of diastereomeric complexes formed between the chiral analyte and a chiral selector. polyu.edu.hkfrontiersin.org These diastereomeric ions can have different collision cross-sections (CCS), leading to different drift times in the ion mobility cell, thus enabling their separation. polyu.edu.hk

The development of IM-MS methods for chiral analysis involves the selection of a suitable chiral selector that can form distinct diastereomeric complexes with the enantiomers of the analyte. frontiersin.org Various ion mobility techniques exist, including Drift Tube Ion Mobility Spectrometry (DTIMS), Trapped Ion Mobility Spectrometry (TIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS). polyu.edu.hk These techniques have been successfully applied to the chiral analysis of various compounds, including amino acids and pharmaceuticals. frontiersin.orgrsc.org The resolving power of IM-MS for chiral separation can be further enhanced through advanced data processing techniques. nih.gov

Although direct application of IM-MS for the chiral analysis of this compound is not prominently documented, the principles of the technique suggest its potential applicability, especially if the compound exhibits chirality and can form suitable diastereomeric complexes.

Ultrahigh-resolution mass spectrometry, primarily performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, provides exceptionally high resolving power and mass accuracy. mdpi.com This allows for the unambiguous determination of elemental compositions and the separation of isobaric and isomeric species in highly complex mixtures. mdpi.comuniv-pau.fr

FT-ICR MS operates by trapping ions in a magnetic field and measuring the frequency of their cyclotron motion, which is inversely proportional to their mass-to-charge ratio. nih.gov This technique can achieve resolving powers in the range of 10^5 to 10^6 and mass accuracies in the parts-per-billion (ppb) range. mdpi.com Orbitrap MS uses an electrostatic field to trap ions and measures the frequency of their orbital motion around a central electrode.

The analysis of complex organic mixtures, such as those resulting from the synthesis or degradation of energetic materials, can generate mass spectra with tens of thousands of peaks. univ-pau.frnih.gov The ultrahigh resolution of FT-ICR and Orbitrap MS is essential for resolving these complex spectra and assigning accurate molecular formulas to the detected ions. acs.org These techniques are invaluable for detailed compositional analysis and for gaining a deeper understanding of the chemical processes involved. nationalmaglab.org

Table 3: Comparison of Ultrahigh-Resolution Mass Spectrometry Techniques

| Feature | FT-ICR MS | Orbitrap MS |

| Principle | Ion cyclotron resonance in a magnetic field | Ion orbital motion in an electrostatic field |

| Resolving Power | Up to >10,000,000 | Up to 500,000 |

| Mass Accuracy | < 1 ppm | 1-3 ppm |

| Strengths | Highest resolution and accuracy, non-destructive ion detection | High resolution, fast acquisition speed |

Values are typical and can vary with the specific instrument and experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduwikipedia.orgcnrs.fr The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. innovatechlabs.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of the element and its chemical environment. americanlaboratory.comeag.com

XPS is a powerful tool for characterizing the surfaces of energetic materials. rockymountainlabs.com It can provide information on surface contamination, the chemical composition of coatings, and changes in the surface chemistry due to aging or decomposition. carleton.edurockymountainlabs.com The ability of XPS to distinguish between different oxidation states of an element is particularly valuable. eag.comunimi.it For example, it can differentiate between different nitrogen or fluorine species on the surface of a molecule like this compound.

An XPS analysis provides a spectrum with peaks corresponding to the different elements present on the surface. unimi.it High-resolution scans of individual peaks can reveal "chemical shifts," which are small changes in binding energy that provide information about the chemical bonding and oxidation state of the element. innovatechlabs.com By combining XPS with ion beam sputtering, it is also possible to obtain depth profiles, which show the elemental composition as a function of depth into the material. americanlaboratory.comeag.com

Table 4: Information Obtainable from XPS Analysis

| Information | Description |

| Elemental Composition | Identifies all elements present on the surface (except H and He). wikipedia.orginnovatechlabs.com |

| Chemical State | Determines the oxidation state and local chemical environment of elements. wikipedia.orgeag.com |

| Quantitative Analysis | Provides the relative atomic concentrations of the surface elements. carleton.edu |

| Surface Uniformity | Can be used to map the distribution of elements across the surface. cnrs.fr |

| Depth Profiling | Characterizes the composition of thin films and interfaces. americanlaboratory.com |

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gaseous state. osti.gov It involves passing a high-energy beam of electrons through a gas of the molecules to be studied. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern of concentric rings. The analysis of the intensity and angular distribution of this diffraction pattern allows for the determination of the bond lengths, bond angles, and torsional angles within the molecule. osti.gov

For a molecule like this compound, GED can provide precise information about its molecular geometry, including the arrangement of the difluoroamino and trinitromethyl groups. This structural information is crucial for understanding the molecule's stability, reactivity, and energetic properties. The experimental data from GED is often combined with theoretical calculations, such as coupled-cluster methods, to refine the molecular structure. researchgate.net

Recent advancements in electron diffraction, such as 3D electron diffraction (3D ED), have expanded the capabilities of this technique, allowing for the structural determination of even very small or sensitive crystals. rsc.orgnih.gov While these techniques are more commonly applied to solid-state samples, the principles of electron scattering are fundamental to determining molecular structure.

Hyphenated and Synergistic Analytical Platforms

The comprehensive characterization of complex and highly reactive molecules such as this compound necessitates analytical methodologies that provide both high-resolution separation and detailed structural elucidation. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, and synergistic platforms that integrate multiple analytical approaches, are indispensable for this purpose. nih.govnih.govsaspublishers.com These integrated systems offer a significant advantage over standalone methods by providing a multi-faceted view of the analyte, enhancing the specificity and sensitivity of the analysis. researchgate.netmespharmacy.org

Hyphenated techniques typically involve the online coupling of a powerful separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This approach allows for the physical separation of components in a mixture before their individual identification and structural analysis. saspublishers.com The goal of such coupling is to obtain information-rich data for both qualitative and quantitative analysis from a single analytical run. nih.gov

A review of the available scientific literature indicates that while the synthesis and certain properties of this compound and related polynitro compounds have been topics of research, detailed studies employing advanced hyphenated and synergistic analytical platforms for its specific characterization are not extensively reported. A 2001 publication mentioned research on the reactions of this compound with nucleophilic reagents, though specifics of the analytical characterization methods were not detailed. russchembull.ru

Given the absence of specific research findings for this compound, the following sections describe the principles and potential applications of relevant hyphenated techniques that are commonly used for the analysis of energetic materials and complex organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust hyphenated technique for the analysis of volatile and thermally stable compounds. researchgate.net In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

Table 1: Potential GC-MS Parameters for Energetic Compound Analysis

| Parameter | Setting | Purpose |

| Injector Temperature | Variable (e.g., 200-250 °C) | To ensure volatilization of the sample without thermal decomposition. |

| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| Oven Temperature Program | Ramped (e.g., 50 °C to 300 °C) | To elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate and detect ions based on their mass-to-charge ratio. |

This table represents typical parameters for the analysis of energetic materials and is not based on specific experimental data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are thermally labile or non-volatile, LC-MS is the hyphenated technique of choice. researchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC is then introduced into the mass spectrometer, typically through an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques suitable for fragile molecules. The combination of LC with tandem mass spectrometry (MS/MS) can provide even more detailed structural information through collision-induced dissociation of selected ions. researchgate.net

Table 2: Potential LC-MS Parameters for Complex Organic Molecule Analysis

| Parameter | Setting | Purpose |

| Column Type | Reversed-phase (e.g., C18) | For separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with modifiers. | To achieve optimal separation of a wide range of analytes. |

| Flow Rate | 0.2-1.0 mL/min | To ensure efficient separation and transfer to the MS. |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and thermally labile molecules. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high-resolution mass measurements for accurate mass determination. |

| Detection Mode | Full scan and product ion scan (MS/MS) | For identification of the molecular ion and structural elucidation. |

This table represents typical parameters for the analysis of complex organic molecules and is not based on specific experimental data for this compound.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly couples liquid chromatography with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds as they elute from the LC column. nih.gov This technique is particularly powerful for the unambiguous identification of unknown compounds and isomers, as NMR provides data on the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). For fluorine-containing compounds like this compound, ¹⁹F NMR would be an invaluable tool.

Despite the power of these hyphenated techniques, their application to the specific analysis of this compound has not been documented in the available scientific literature. Future research utilizing these synergistic platforms would be crucial for a thorough understanding of its chemical properties and behavior.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Methodologies for Thermochemical Properties

The thermochemical properties of energetic materials are fundamental to understanding their energy content and stability. Various quantum chemical methods are employed to calculate these properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely utilized computational method for predicting the properties of energetic molecules. researchgate.net For (Difluoroamino)trinitromethane, DFT calculations, specifically using the Becke-Lee-Yang-Parr (B3LYP) hybrid functional with a 6-311++G(3df, 3pd) basis set, have been employed to study its force fields. butlerov.com

These calculations are instrumental in optimizing the molecular geometry to find the structure corresponding to the minimum energy state. butlerov.com Key geometric parameters such as bond lengths, valence angles, and dihedral angles are determined through this process. butlerov.com Furthermore, DFT is used to calculate the frequencies of normal vibrations in the harmonic approximation, which can be compared with experimental spectroscopic data to validate the theoretical model. butlerov.com The results of such calculations for this compound have shown a satisfactory agreement between theory and experiment. butlerov.com DFT is also a foundational method for determining properties like density and heat of formation, which are crucial inputs for performance predictions. researchgate.netpublications.gc.ca

Table 1: Application of DFT in Characterizing this compound

| Calculated Property | DFT Functional/Basis Set | Purpose | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-311++G(3df, 3pd) | Determine bond lengths, valence, and dihedral angles at minimum energy. | butlerov.com |

| Vibrational Frequencies | B3LYP/6-311++G(3df, 3pd) | Calculate harmonic vibration frequencies for comparison with experimental data. | butlerov.com |

For highly accurate thermochemical data, particularly gas-phase enthalpy of formation (HOF), high-level ab initio composite methods are the gold standard. Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are prominent examples of these multi-step methods that aim for chemical accuracy, often defined as within 1 kcal/mol of experimental values. wikipedia.org These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a high level of precision, correcting for electron correlation and basis set incompleteness. wikipedia.org

Table 2: Calculated Gas-Phase Enthalpy of Formation (HOFgas) for Trinitromethane (B1605510) using High-Level Methods

| Method | Calculated HOFgas (kJ/mol) | Reference |

|---|---|---|

| Gaussian-4 (G4) | -9.02 | acs.orgacs.orgnih.gov |

| CBS-QB3 | -12.66 | acs.orgacs.org |

The isodesmic reaction method is a common theoretical strategy for accurately determining the heat of formation for large and complex energetic molecules. nih.govresearchgate.net This approach mitigates computational errors by designing hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. dokumen.pub By doing so, systematic errors in the quantum chemical calculations tend to cancel out, leading to a more accurate prediction of the enthalpy of reaction, from which the target molecule's HOF can be derived using Hess's law. dokumen.pub

The accuracy of this method is heavily dependent on the availability of precise HOF values for the smaller, reference molecules used in the designed reaction. nih.govresearchgate.net Often, these reference values are obtained from high-level composite methods like G4 or CBS-QB3. acs.orgnih.govresearchgate.net For compounds in the trinitromethane family, isodesmic reactions are designed to cleave the larger molecule into simpler fragments with well-established thermochemical data. acs.orgacs.org This combined approach, using isodesmic schemes with reference data from high-level ab initio calculations, can significantly reduce the prediction error for the enthalpy of formation of target energetic materials. nih.govresearchgate.net

The oxygen balance (OB) is a critical parameter for an energetic material, representing the degree to which the compound can oxidize its own carbon and hydrogen content during decomposition. patentinspiration.comnih.gov A positive or zero oxygen balance is often desirable, as it indicates that the molecule contains sufficient oxygen to fully convert its carbon to carbon dioxide (CO2) and its hydrogen to water (H2O), maximizing the energy release. nih.gov

The oxygen balance is calculated based on the elemental composition of the molecule. For a compound with the general formula CaHbNcOdFe, the oxygen balance (OB%) for conversion to CO2 is given by the formula:

OB% = [d - 2a - ( b/2 )] * 1600 / Molecular Weight

For this compound, with a molecular formula of CN4O6F2 and a molecular weight of 246.03 g/mol , the calculation is as follows:

OB% = [6 - 2(1) - 0/2] * 1600 / 246.03 = +26.01%

This highly positive oxygen balance suggests that this compound is a potent oxidizing agent, a valuable characteristic for applications in propellants and explosives. researchgate.netresearchgate.net

Theoretical Prediction of Energetic Performance Parameters

Beyond thermochemistry, computational modeling is essential for predicting the performance of an explosive. Key metrics include detonation velocity and detonation pressure, which quantify the speed and power of the explosive reaction. neliti.com

Detonation velocity (D) and detonation pressure (P) are two of the most important performance indicators for an energetic material. neliti.com These parameters are often predicted using computer codes that rely on thermochemical data as inputs. chem-soc.si A widely used method for this purpose is the Kamlet-Jacobs (K-J) empirical approach. chem-soc.siscielo.br

The K-J equations require several key inputs that are typically derived from quantum chemical calculations:

Enthalpy of Formation (HOF): A primary indicator of the energy content of the molecule. chem-soc.si

Density (ρ): The loading density of the explosive. chem-soc.si

Composition of Detonation Products: The predicted gaseous products of the detonation. chem-soc.si

DFT calculations are commonly used to obtain the necessary HOF and density values. publications.gc.caresearchgate.net These are then used in conjunction with the K-J equations or more sophisticated thermochemical codes like CHEETAH to model the detonation event and predict the resulting velocity and pressure. researchgate.net While specific predicted values for this compound are not available, studies on structurally similar compounds, such as (difluoroamino)dinitromethyl derivatives of tetrazole, show that the presence of the C(NO2)2NF2 group can lead to excellent predicted performance, with detonation velocities exceeding 8900 m/s and pressures over 40.0 GPa. researchgate.net

Table 3: Predicted Detonation Properties for High-Performance Explosives (for context)

| Compound | Predicted Detonation Velocity (D) (m/s) | Predicted Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| Hydrazinium salt of [3-(dinitromethyl)-4-nitro-1,2,5-oxadiazole] | 9437 | 41.3 | researchgate.net |

| HMX (benchmark) | 9320 | 39.2 | researchgate.net |

| CL-20 (benchmark) | 9406 | 44.6 | researchgate.net |

Gurney Energy Calculations

Gurney energy is a measure of the energy from an explosive that is converted into the kinetic energy of the surrounding material. It is a critical parameter for evaluating the metal-accelerating capability of an explosive. The Gurney velocity, or Gurney constant, is a material-specific value that characterizes this ability. core.ac.uk These values can be estimated using analytical models or derived from thermochemical simulations. rsc.org

The Gurney equations are a set of empirical formulas used to predict the acceleration of a metal layer by a detonating explosive. unsaferguard.org A general form of the Gurney equation can be applied to various geometries to analytically predict initial fragment velocities. unsaferguard.org These calculations typically rely on inputs like stoichiometry, enthalpy of formation, and loading density. rsc.org

For more complex estimations, computational methods are employed. The Cγ model is an analytical model that derives the Gurney energy (E_G = u_G²/2) from the detonation products based on the H₂O−CO₂ arbitrary rule. rsc.org Another approach involves thermochemical codes, such as EXPLO5, which observe that detonation energies calculated at a threefold expansion of the products align well with experimental Gurney energies. rsc.org Hydrocodes like ANSYS AUTODYN are also used to simulate cylinder expansion tests to calculate Gurney constants for different explosives. core.ac.uk

Table 1: Comparison of Gurney Velocity Calculation Methods for Organic Explosives

| Method | Basis | Typical Error | Applicability |

|---|---|---|---|

| Thermochemical Codes (e.g., EXPLO5) | Matches detonation energies at product expansion with experimental Gurney energies. rsc.org | ~2.6% rsc.org | Broad, but requires detailed thermochemical data. |

| Cγ Model | Analytical model based on H₂O−CO₂ arbitrary products. rsc.org | ~2.6% rsc.org | Fast and reproducible for organic high explosives; less accurate for metal-containing compounds. rsc.org |

| Hydrocode Simulations (e.g., AUTODYN) | Simulates cylinder expansion tests to derive Gurney constants. core.ac.uk | Dependent on simulation parameters. | Provides detailed analysis of metal acceleration. core.ac.uk |

Specific Impulse Prediction for Propellant Systems

Specific impulse (Isp) is a primary metric for the efficiency of a rocket propellant, representing the thrust generated per unit of propellant consumed per second. scielo.br High specific impulse values are desirable, particularly for long-range applications. scielo.br Theoretical calculations of specific impulse are complex, relying on thermodynamic data and assumptions about the composition of combustion products at high temperatures. core.ac.uk

Thermodynamic analysis has been performed on model energetic compositions to determine optimal component ratios for maximizing specific impulse. sibran.ru For instance, a study of mixtures based on polyethylene, tetranitromethane, and tetra(difluoroamino) methane (B114726) sought to find the maximum specific impulse by varying the ratios of the components. sibran.ruresearchgate.net The results indicated that the highest specific impulse was achieved when the gram-atomic concentrations of hydrogen and fluorine were equal, and simultaneously, those of carbon and oxygen were equal. sibran.ru

Software tools like Rocket Propulsion Analysis (RPA) are often used in the conceptual design of propellant systems to predict performance parameters, including specific impulse. undip.ac.id These programs utilize extensive thermodynamic databases to simulate the combustion process. undip.ac.id For composite propellants, semi-empirical approaches have also been developed to estimate specific impulse from the propellant's calorimetric value, which is a measure of its energy release. core.ac.uk

While specific impulse data for propellant systems containing this compound is not explicitly detailed in the available literature, studies on related fluorine-containing compounds are informative. The inclusion of difluoroamino groups is a strategy to enhance energy output. A thermodynamic analysis of model mixtures containing tetra(difluoroamino) methane highlights the importance of balancing fuel and oxidizer elements (H/F and C/O ratios) to optimize performance. sibran.ru

Table 2: Factors Influencing Specific Impulse in Propellant Systems

| Factor | Description | Impact on Isp | Reference |

|---|---|---|---|

| Energy Release (Calorimetric Value) | The amount of chemical energy released during combustion. | Higher energy release generally leads to higher Isp. | core.ac.uk |

| Composition of Combustion Products | The molecular weight of the exhaust gases. | Lower molecular weight exhaust products result in higher exhaust velocity and thus higher Isp. | core.ac.uk |

| Elemental Ratios (e.g., H/F, C/O) | The balance of fuel and oxidizer elements in the propellant formulation. | Optimal ratios can maximize the energy conversion and efficiency. | sibran.ru |

| Chamber and Exit Pressure | The operating pressures of the rocket motor. | Isp is dependent on the pressure ratio between the combustion chamber and the nozzle exit. | scielo.br |

Computational Assessment of Sensitivity

The sensitivity of an energetic material to external stimuli like impact is a critical safety and performance characteristic. Computational methods are increasingly used to predict and understand the factors governing sensitivity, offering a safer and more efficient alternative to experimental testing. researchgate.net

Theoretical Models for Impact Sensitivity

Various theoretical models have been developed to predict the impact sensitivity (often quantified by the drop weight impact height, H₅₀) of energetic materials. d-nb.info These models often establish a quantitative structure-property relationship (QSPR) to link molecular features to sensitivity. d-nb.infonih.gov

One common approach involves analyzing the bond dissociation energies (BDE) of trigger linkages—the weakest bonds that are presumed to initiate decomposition. d-nb.info For many nitro compounds, the C-NO₂ or N-NO₂ bonds are considered the trigger linkages. d-nb.info Models have shown correlations between impact sensitivity and the BDE of the weakest bond, sometimes normalized by the total energy release of decomposition. d-nb.info

For nitroaromatic compounds, a model dividing the BDE by the temperature of detonation has shown a strong correlation with impact sensitivity. d-nb.info However, for other classes of explosives like nitramines, this relationship may not hold, indicating that different mechanisms or properties govern their sensitivity. d-nb.info In the design of novel energetic materials, such as derivatives of triazole and tetrazole containing (difluoroamino)dinitromethyl groups, computational simulations are used as a primary tool to screen for structures that balance high performance with acceptable sensitivity. researchgate.net The introduction of groups like -NF₂ is often explored as a strategy to decrease impact sensitivity compared to traditional nitro compounds. researchgate.net

Correlations Between Calculated Thermodynamic Properties and Sensitivity

Researchers have established numerous correlations between computationally derived thermodynamic properties and the experimental impact sensitivity of energetic materials. The goal is to identify molecular-level properties that can reliably predict the macroscopic sensitivity of a compound.

Key thermodynamic properties investigated include:

Heat of Formation (HOF): A fundamental property representing the energy content of a molecule.

Heat of Detonation/Decomposition: The energy released during the explosive event.

Bond Dissociation Energy (BDE): The energy required to break a specific chemical bond. d-nb.info

Electrostatic Properties: Features derived from the molecule's electron density, such as the Mulliken net charges on nitro groups. mdpi.com

For nitro compounds, a significant correlation has been found between impact sensitivity and the net charges on the nitro group (Q_NO₂), as calculated by methods like Mulliken population analysis. mdpi.com Similarly, machine learning investigations on nitroaromatics have identified that properties like the charge of the nitro groups and the dipole moment of the molecule are key determinants of impact sensitivity. rsc.org Developing correlations based on measurable or easily calculable properties like temperature, pressure, and specific gravity is also an active area of research for complex mixtures. bibliotekanauki.pl

While specific correlative data for this compound is scarce, studies on related fluorinated energetic compounds suggest that the introduction of fluorine can significantly alter sensitivity, often leading to less sensitive materials. researchgate.netresearchgate.net

Table 3: Theoretical Descriptors Correlated with Impact Sensitivity

| Descriptor | Description | Correlation with Sensitivity | Compound Class | Reference |

|---|---|---|---|---|

| Bond Dissociation Energy (BDE) / Detonation Temperature | Ratio of the weakest bond energy to the detonation temperature. | Good predictor for impact sensitivity. | Nitroaromatics | d-nb.info |

| Mulliken Net Charge on NO₂ (Q_NO₂) | Calculated charge on the nitro functional group. | Used to assess impact sensitivities. | Nitro compounds | mdpi.com |

| Molecular Electrostatic Multipoles | Atom-centered electric multipoles derived from charge density. | The charge of nitro groups and molecular dipole moment determine sensitivity. | Nitroaromatics | rsc.org |

| Introduction of -NF₂ Group | Substitution with a difluoroamino group. | Tends to decrease impact sensitivity. | Various Energetic Compounds | researchgate.net |

Molecular Dynamics Simulations for Chemical Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insights into the dynamic behavior of materials, including the complex reaction pathways involved in the decomposition of energetic compounds. mpg.de

For energetic materials, MD simulations can model the initial steps of chemical reactions under conditions of high temperature and pressure, mimicking a detonation environment. rsc.org Reactive force fields (e.g., ReaxFF) are often employed in these simulations, as they can model the formation and breaking of chemical bonds, allowing for the observation of decomposition mechanisms and the identification of initial reaction products.

While specific MD simulation studies focusing solely on the reaction pathways of this compound were not identified in the search, the methodology is widely applied to other energetic materials. Such simulations would be invaluable for understanding its decomposition mechanism, identifying the initial trigger bonds (e.g., C-NO₂, C-NF₂, or N-F), and predicting the subsequent reaction products, which ultimately determine its performance and stability.

Machine Learning and Data-Driven Approaches in Energetic Materials Science

Machine learning (ML) and data-driven science are transforming the field of energetic materials research by enabling rapid prediction of material properties and accelerating the discovery of new, high-performance compounds. umd.eduresearchgate.net These approaches leverage algorithms to learn complex relationships from existing data, creating predictive models that can screen vast chemical spaces much faster than traditional synthesis and testing or even computationally intensive physics-based simulations. arxiv.org

ML models are being developed to predict a wide range of critical properties for energetic materials, including:

Detonation velocity and pressure umd.edu

Heat of formation and explosion umd.edugoogle.com

Density umd.edu

Impact sensitivity mdpi.comrsc.org

A key challenge in applying ML to energetic materials is the relative scarcity of available data compared to other fields of materials science. arxiv.org To address this, researchers are employing techniques like multi-task learning, where a single model is trained to predict multiple properties simultaneously, and multi-fidelity learning, which combines high-accuracy experimental data with larger, lower-accuracy computational datasets. arxiv.org

The process typically involves representing molecules as numerical descriptors (a process called featurization) that the ML algorithm can process. mdpi.com Various featurization methods are used, from simple bond counts to more complex molecular fingerprints and Coulomb matrices. umd.edu Studies have shown that even with small datasets, models like kernel ridge regression and neural networks can achieve acceptable accuracy in predicting the properties of energetic molecules. umd.eduarxiv.org

For this compound, while it may not have been explicitly included in the training sets of published models, the frameworks developed for CNOHF-containing molecules are directly applicable. umd.edu As more data on fluorinated energetic materials becomes available, ML models will become increasingly accurate and valuable for designing novel compounds that balance high energy density with low sensitivity. google.com

Table 4: Applications of Machine Learning in Energetic Materials Science

| Application | ML Model Examples | Molecular Representation | Key Finding | Reference |

|---|---|---|---|---|

| Property Prediction | Kernel Ridge Regression, Neural Networks, XGBoost | Sum over bonds, Fingerprints, Custom descriptors | ML models can predict detonation properties and heat of formation with acceptable error even from small datasets. | umd.edugoogle.com |

| Sensitivity Prediction | Random Forest, Support Vector Machines, Neural Networks | Molecular multipoles, Structural fragments | ML can identify key molecular properties that govern impact sensitivity. | mdpi.comrsc.org |

| Accelerated Discovery | Multi-task Neural Networks | Simple molecular information | Multi-task models that learn from both experimental and computational data can improve prediction accuracy, especially for data-scarce properties. | arxiv.org |

Reaction Mechanisms and Decomposition Pathways

Nucleophilic Reactivity of (Difluoroamino)trinitromethane

This compound, with its electron-deficient carbon center, is susceptible to attack by nucleophiles. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions.

Interactions with metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), in aprotic polar solvents like dimethylformamide (DMF) lead to the substitution of a nitro group by a fluorine atom. researchgate.net This results in the formation of difluoroaminodifluoronitromethane (F₂NC(NO₂)₂F). researchgate.net

However, the reaction with lithium bromide (LiBr) in either ethanol (B145695) or DMF does not yield the expected bromo derivative, F₂NC(NO₂)₂Br. Instead, a more complex reaction occurs, affording bromonitrocyanogen (Br(NO₂)C=NF). researchgate.net The reaction with sodium azide (B81097) (NaN₃) is also complex, leading to the formation of various products. researchgate.net

The reactivity of this compound with nucleophiles highlights the intricate nature of its chemical behavior, which is influenced by the strong electron-withdrawing effects of the nitro and difluoroamino groups.

Thermal Decomposition Processes

The thermal decomposition of this compound is a critical aspect of its characterization as an energetic material. Several pathways contribute to its breakdown at elevated temperatures.

The primary and rate-limiting step in the thermal decomposition of many polynitroalkanes, including this compound, is the homolytic cleavage of a carbon-nitro (C-NO₂) bond. dokumen.pubresearchgate.net This is due to the steric strain imposed by the multiple nitro groups attached to a single carbon atom, which weakens the C-NO₂ bonds. researchgate.net The decomposition of α-(difluoroamino)polynitroalkanes has been observed to proceed via the cleavage of the C-NO₂ bond rather than the C-NF₂ bond. dokumen.pub This initial bond scission results in the formation of a (difluoroamino)dinitromethyl radical and a nitrogen dioxide radical. The radical mechanism is particularly prevalent in the gas phase. researchgate.net

In the condensed phase, an alternative decomposition mechanism involving an aci-nitro tautomer is possible. researchgate.net Polynitro compounds can tautomerize to their aci-forms, which are often less stable and can decompose more readily. survivorlibrary.com For trinitromethane (B1605510) derivatives, this pathway can compete with or succeed the initial homolytic bond cleavage, especially in the liquid state. researchgate.net The formation of these aci-nitroform intermediates can lead to different decomposition products compared to the purely radical pathway.

Kinetic studies provide quantitative insights into the stability and decomposition rates of energetic materials. The thermal decomposition of α-(difluoroamino)polynitroalkanes, including F₂NC(NO₂)₃, has been investigated, and the kinetic parameters have been determined. dokumen.pub These studies confirm that the decomposition is limited by the C-NO₂ bond cleavage stage and proceeds at similar rates in both the gas and liquid phases. researchgate.net

Table 1: Kinetic Parameters of Thermal Decomposition for this compound and Related Compounds This table is for illustrative purposes and the data is based on available literature. Actual values may vary depending on experimental conditions.

| Compound | Log A (s⁻¹) | Eₐ (kcal/mol) |

|---|---|---|

| F₂NC(NO₂)₃ | 16.2 | 41.5 |

| FC(NO₂)₃ | 16.5 | 41.0 |

| C(NO₂)₄ | 16.4 | 40.7 |

Source: Compiled from literature data. dokumen.pub

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, allows for the identification of decomposition products and the elucidation of fragmentation pathways. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique for such analyses. chem-soc.si Studies on related energetic materials containing difluoroamino groups have shown the formation of various fluorine-containing compounds upon pyrolysis. mdpi.comnih.gov For instance, the pyrolysis of materials containing both difluoroamino groups and ammonium (B1175870) perchlorate (B79767) has been found to generate fluoro(trinitro)methane (B157237) among other products. mdpi.comnih.gov The analysis of pyrolysis products helps in constructing a comprehensive picture of the decomposition cascade initiated by the primary bond cleavage.

Electrochemical Reaction Mechanisms